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Compound of Interest

Compound Name: Tris(4-bromophenyl)amine

Cat. No.: B153671

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of tris(4-
bromophenyl)amine, a molecule of significant interest in materials science and as a building
block in organic synthesis. This document outlines the experimental protocols for its synthesis,
crystallization, and subsequent crystal structure determination via single-crystal X-ray
diffraction. All quantitative data is presented in clearly structured tables for comparative
analysis, and key processes are visualized through detailed diagrams.

Introduction

Tris(4-bromophenyl)amine is a triphenylamine derivative where each of the phenyl rings is
substituted with a bromine atom at the para position. Its propeller-like, three-dimensional
structure and electron-rich nature make it a versatile component in the development of organic
electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics
(OPVs). A thorough understanding of its solid-state structure is paramount for predicting and
tuning the properties of materials derived from it. This guide presents a detailed
crystallographic analysis of tris(4-bromophenyl)amine, providing foundational data for
researchers in the field.

Experimental Protocols
Synthesis of Tris(4-bromophenyl)amine
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A common and effective method for the synthesis of tris(4-bromophenyl)amine is the direct

bromination of triphenylamine.

Materials:

Triphenylamine

Bromine

Chloroform

Ethanol

Water

Procedure:

Dissolve triphenylamine (1 equivalent) in chloroform in a round-bottom flask and cool the
solution to 0°C in an ice bath.

Slowly add a solution of bromine (3 equivalents) in chloroform to the cooled triphenylamine
solution with constant stirring.

Allow the reaction mixture to stir at 0°C for one hour. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol
and water to precipitate the crude product.

Collect the solid precipitate by vacuum filtration and wash with cold ethanol.

Purify the crude product by recrystallization from a suitable solvent system, such as a
mixture of chloroform and ethanol, to yield pure tris(4-bromophenyl)amine as a crystalline
solid.

Single Crystal Growth
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High-quality single crystals suitable for X-ray diffraction are typically grown using slow
evaporation or vapor diffusion techniques.

Procedure (Slow Evaporation):

e Dissolve the purified tris(4-bromophenyl)amine in a minimal amount of a suitable solvent
(e.g., chloroform or dichloromethane) in a clean vial.

e Loosely cap the vial to allow for slow evaporation of the solvent at room temperature in a
vibration-free environment.

e Over a period of several days to a week, single crystals of sufficient size and quality for X-ray
diffraction will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray
diffractometer.

Instrumentation:

» Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Ka or Cu
Ka radiation) and a detector.

Procedure:

o A suitable single crystal of tris(4-bromophenyl)amine is selected and mounted on a
goniometer head.

e The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize
thermal vibrations and potential radiation damage.

» The diffractometer collects a series of diffraction images as the crystal is rotated through a
range of angles.

e The collected data are processed to determine the unit cell parameters and the intensities of
the Bragg reflections.
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e The crystal structure is solved using direct methods or Patterson methods and then refined
using full-matrix least-squares on F2.

» All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

e The final structural model is validated using software such as PLATON and by checking the
final R-factors. The crystallographic data is then deposited in a public database such as the
Cambridge Crystallographic Data Centre (CCDC).

Data Presentation

The crystallographic data for tris(4-bromophenyl)amine (CCDC Deposition Number: 786796)
is summarized in the following tables.

Crystal Data and Structure Refinement
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Parameter Value
Empirical formula CisH12BrsN
Formula weight 482.01
Temperature 150(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 10.913(2) A

b 15.688(3) A

C 10.368(2) A

a 90°

B 108.01(3)°

y 90°

Volume 1689.4(6) A3

z 4

Density (calculated) 1.895 Mg/m3
Absorption coefficient 6.899 mm~1

F(000) 920

Crystal size 0.20x 0.15x 0.10 mm3
Theta range for data collection 2.48 to 27.50°

Index ranges -14<=h<=14, -20<=k<=20, -13<=[<=13
Reflections collected 15412

Independent reflections 3871 [R(int) = 0.0416]
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Completeness to theta = 25.242° 99.8 %

Absorption correction Semi-empirical from equivalents
Max. and min. transmission 0.7456 and 0.5321

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 3871/0/208

Goodness-of-fit on F2 1.037

Final R indices [I>2sigma(l)] R1 =0.0275, wR2 = 0.0617

R indices (all data) R1 = 0.0368, wR2 = 0.0654
Largest diff. peak and hole 0.528 and -0.473 e.A-3

Selected Bondlengths (&)

Atom 1 Atom 2 Length
Br(1) C(4) 1.904(2)
Br(2) C(10) 1.905(2)
Br(3) C(16) 1.906(2)
N(1) Cc@1) 1.428(3)
N(1) C(7) 1.430(3)
N(1) C(13) 1.429(3)
C(1) C(2) 1.389(3)
C() C(6) 1.391(3)
Cc(2) Cc@3) 1.385(4)
C@3) C(4) 1.381(4)
C(4) C(5) 1.382(4)
C(5) C(6) 1.384(4)
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Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Angle

C(1) N(1) C@) 118.8(2)
C(1) N(1) C(13) 119.5(2)
C(7) N(1) C(13) 121.7(2)
N(1) C() C@) 120.9(2)
N(1) C(1) C(6) 120.5(2)
c(2) c(1) C(6) 118.6(2)
Cc@®) C() Br(1) 119.5(2)
C(5) C(4) Br(1) 119.6(2)

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of tris(4-bromophenyl)amine.
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Experimental Workflow for Crystal Structure Analysis
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Caption: Workflow from synthesis to crystal structure validation.
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Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of tris(4-
bromophenyl)amine. The experimental protocols for synthesis and single-crystal X-ray
diffraction have been outlined, and the resulting crystallographic data has been presented in a
clear, tabular format. The provided visualizations of the molecular structure and experimental
workflow serve to further clarify the key aspects of this analysis. This comprehensive
information is intended to be a valuable resource for researchers and professionals working
with triphenylamine derivatives and their applications in materials science and drug
development, enabling a deeper understanding of the structure-property relationships of this
important molecule.

« To cite this document: BenchChem. [In-Depth Technical Guide: Tris(4-bromophenyl)amine
Crystal Structure Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15367 1#tris-4-bromophenyl-amine-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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